molecular formula C11H15BFNO3 B1388215 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid CAS No. 871332-64-8

3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid

Cat. No.: B1388215
CAS No.: 871332-64-8
M. Wt: 239.05 g/mol
InChI Key: PWFQDNPXVAYCOK-UHFFFAOYSA-N
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Description

3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a diethylcarbamoyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid typically involves the following steps:

  • Formation of the Phenylboronic Acid Intermediate: : The initial step involves the preparation of the phenylboronic acid intermediate. This can be achieved through the reaction of an aryl halide with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. The reaction is generally carried out under mild conditions, such as room temperature, in a suitable solvent like tetrahydrofuran (THF).

  • Introduction of the Diethylcarbamoyl Group: : The diethylcarbamoyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the phenylboronic acid intermediate with diethylcarbamoyl chloride in the presence of a base, such as triethylamine, to form the desired product.

  • Fluorination: : The final step involves the introduction of the fluorine atom. This can be achieved through electrophilic fluorination using a fluorinating agent, such as Selectfluor, under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Suzuki-Miyaura Coupling: : 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is commonly used in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, such as potassium carbonate. The reaction typically proceeds under mild conditions and results in the formation of a new carbon-carbon bond.

  • Oxidation: : The compound can undergo oxidation reactions to form the corresponding boronic acid derivatives. Common oxidizing agents include hydrogen peroxide and sodium perborate.

  • Substitution: : The fluorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Fluorinating Agents: Such as Selectfluor for introducing fluorine atoms.

    Oxidizing Agents: Hydrogen peroxide and sodium perborate for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Oxidized Boronic Acid Derivatives: Formed through oxidation reactions.

    Substituted Phenylboronic Acids: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is used as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science.

Biology

The compound has potential applications in the development of boron-containing drugs. Boronic acids are known to inhibit proteasomes, which are involved in protein degradation. This property is exploited in the design of anticancer agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, the compound is used in the production of advanced materials, such as polymers and electronic components. Its reactivity and stability make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid involves its interaction with specific molecular targets. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles. This property is utilized in the inhibition of enzymes, such as proteasomes, by forming stable complexes with their active sites. The compound’s fluorine atom can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(methylsulfonyl)phenylboronic acid
  • 3-(Dimethylcarbamoyl)-5-fluorobenzeneboronic acid
  • 4-Fluoro-2-(methylthio)phenylboronic acid

Uniqueness

3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid stands out due to the presence of the diethylcarbamoyl group, which imparts unique steric and electronic properties. This makes it more versatile in certain chemical reactions compared to its analogs. Additionally, the fluorine atom enhances its reactivity and potential interactions with biological targets, making it a valuable compound in both synthetic and medicinal chemistry.

Properties

IUPAC Name

[3-(diethylcarbamoyl)-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO3/c1-3-14(4-2)11(15)8-5-9(12(16)17)7-10(13)6-8/h5-7,16-17H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFQDNPXVAYCOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661216
Record name [3-(Diethylcarbamoyl)-5-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871332-64-8
Record name [3-(Diethylcarbamoyl)-5-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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